CH5138303
Übersicht
Beschreibung
CH5138303 ist ein potenter und oral aktiver Inhibitor des Hitzeschockproteins 90 (Hsp90). Es hat eine hohe Bindungsaffinität für die N-terminale Domäne von Hsp90α gezeigt, mit einer Dissoziationskonstante (Kd) von 0,52 nM . Diese Verbindung zeigt eine signifikante antiproliferative Aktivität gegenüber verschiedenen menschlichen Krebszelllinien, darunter HCT116-Dickdarmkrebszellen und NCI-N87-Magenkrebszellen .
Wissenschaftliche Forschungsanwendungen
Es hemmt das Wachstum der menschlichen Tumorzelllinien HCT116 und NCI-N87 in vitro mit IC50-Werten von 0,098 μM bzw. 0,066 μM . Zusätzlich hat CH5138303 in einem humanen NCI-N87-Magenkrebs-Xenograft-Modell eine potente Antitumor-Wirksamkeit gezeigt, mit einer mittleren effektiven Dosis (ED50) von 3,9 mg/kg . Die hohe orale Bioverfügbarkeit der Verbindung bei Mäusen (44 %) unterstützt ihr Potenzial für therapeutische Zwecke .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es Hsp90 inhibiert, ein molekulares Chaperon, das an der Stabilisierung und Aktivierung verschiedener Client-Proteine beteiligt ist. Durch die Bindung an die N-terminale Domäne von Hsp90α stört this compound die Chaperon-Funktion von Hsp90, was zum Abbau von Client-Proteinen und zur Hemmung des Wachstums von Krebszellen führt . Dieser Wirkmechanismus unterstreicht das Potenzial der Verbindung als zielgerichtetes Krebstherapeutikum.
Wirkmechanismus
Target of Action
CH5138303, also known as “4-((4-Amino-6-(5-chloro-1,3-dihydrobenzo[DE]isochromen-6-yl)-1,3,5-triazin-2-yl)thio)butanamide”, is a potent and orally active inhibitor of Hsp90 . Hsp90 (Heat Shock Protein 90) is a chaperone protein that assists other proteins to fold properly, stabilizes proteins against heat stress, and aids in protein degradation . It plays an important role in maintaining cellular homeostasis.
Mode of Action
This compound shows high binding affinity for the N-terminal of Hsp90α, with a dissociation constant (Kd) of 0.52 nM . By binding to Hsp90α, this compound inhibits its function, leading to the destabilization and eventual degradation of Hsp90 client proteins .
Biochemical Pathways
The inhibition of Hsp90 by this compound affects multiple biochemical pathways. As Hsp90 is involved in protein folding and stabilization, its inhibition can lead to the misfolding and degradation of many proteins, affecting pathways they are involved in . This can result in the disruption of cellular homeostasis and the inhibition of proliferation in certain cancer cells .
Pharmacokinetics
This compound has been shown to have high oral bioavailability in mice (F=44.0%) . This means that a significant proportion of this compound is able to reach systemic circulation intact after oral administration.
Result of Action
This compound shows potent anti-proliferative activity against human cancer cell lines such as HCT116 and NCI-N87, with IC50 values of 0.098 and 0.066 μM, respectively . This suggests that this compound can effectively inhibit the growth of these cancer cells. Moreover, this compound has demonstrated potent antitumor efficacy in a human NCI-N87 gastric cancer xenograft model .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of this compound in liver microsomes has been reported , suggesting that it can remain stable in certain biological environments.
Biochemische Analyse
Biochemical Properties
4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s interaction with these biomolecules often involves binding to active sites or allosteric sites, leading to modulation of enzyme activity. For instance, it may inhibit or activate specific kinases, thereby influencing downstream signaling cascades .
Cellular Effects
The effects of 4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide on cellular processes are profound. It has been observed to alter cell signaling pathways, gene expression, and cellular metabolism. The compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals. Additionally, it affects cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in ATP production and overall energy balance .
Molecular Mechanism
At the molecular level, 4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation. For example, the compound may inhibit a kinase by occupying its ATP-binding site, preventing phosphorylation of downstream targets. Additionally, it can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
The stability and effects of 4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide over time have been studied in various laboratory settings. The compound is relatively stable under physiological conditions but may degrade over extended periods or under extreme conditions. Long-term exposure to the compound has been shown to cause sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as tumor suppression or anti-inflammatory activity. At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification and metabolic processes.
Metabolic Pathways
4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound’s metabolism can lead to the formation of active or inactive metabolites, which may have distinct biological activities. Additionally, it can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of 4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide is critical for its function. The compound may be directed to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. Its localization within these compartments can affect its activity, such as modulating mitochondrial function or influencing gene expression in the nucleus .
Vorbereitungsmethoden
Die Synthese von CH5138303 umfasst mehrere Schritte, beginnend mit der Herstellung der Mutterlauge. Zum Beispiel werden 2 mg der Verbindung in 50 μL Dimethylsulfoxid (DMSO) gelöst, um eine Mutterlaugekonzentration von 40 mg/mL zu erreichen . Der synthetische Weg und die Reaktionsbedingungen für this compound werden in verschiedenen Forschungsveröffentlichungen beschrieben, aber spezifische industrielle Produktionsmethoden werden nicht allgemein bekannt gegeben.
Analyse Chemischer Reaktionen
CH5138303 durchläuft verschiedene chemische Reaktionen, die hauptsächlich seine Wechselwirkung mit Hsp90 betreffen. Es zeigt eine hohe Bindungsaffinität für die N-terminale Domäne von Hsp90α und weist eine potente antiproliferative Aktivität gegenüber menschlichen Krebszelllinien auf . Die Verbindung ist in Lebermikrosomen stabil, was auf ihr Potenzial für in-vivo-Anwendungen hindeutet .
Vergleich Mit ähnlichen Verbindungen
CH5138303 ist unter den Hsp90-Inhibitoren aufgrund seiner hohen Bindungsaffinität und seiner starken antiproliferativen Aktivität einzigartig. Ähnliche Verbindungen sind KW-2478, ein nicht-ansamycinklassierter Hsp90-Inhibitor mit einem IC50 von 3,8 nM , und VER-50589, ein weiterer potenter Hsp90-Inhibitor . Die hohe orale Bioverfügbarkeit von this compound und seine starke in-vivo-Antitumor-Wirksamkeit unterscheiden es von diesen anderen Inhibitoren .
Eigenschaften
IUPAC Name |
4-[[4-amino-6-(7-chloro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-8-yl)-1,3,5-triazin-2-yl]sulfanyl]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2S/c20-13-7-11-9-27-8-10-3-1-4-12(15(10)11)16(13)17-23-18(22)25-19(24-17)28-6-2-5-14(21)26/h1,3-4,7H,2,5-6,8-9H2,(H2,21,26)(H2,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGHQZSTZWNWFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C(=CC(=C(C3=CC=C2)C4=NC(=NC(=N4)SCCCC(=O)N)N)Cl)CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.